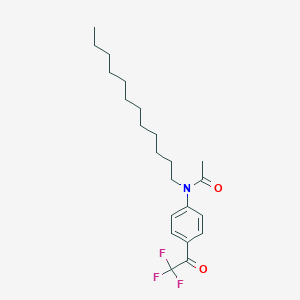

n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide

Description

Properties

IUPAC Name |

N-dodecyl-N-[4-(2,2,2-trifluoroacetyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32F3NO2/c1-3-4-5-6-7-8-9-10-11-12-17-26(18(2)27)20-15-13-19(14-16-20)21(28)22(23,24)25/h13-16H,3-12,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXFKRMUGRAQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN(C1=CC=C(C=C1)C(=O)C(F)(F)F)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345999 | |

| Record name | n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129476-45-5 | |

| Record name | n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

-

Acyl Chloride Formation : 4-Trifluoroacetylbenzoic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane (DCM) at 0–5°C.

-

Amidation : The acyl chloride reacts with dodecylamine in the presence of a tertiary amine base (e.g., triethylamine, TEA) to scavenge HCl. The reaction is conducted in anhydrous tetrahydrofuran (THF) or DCM at room temperature for 12–24 hours.

Optimized Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | THF | Maximizes solubility of dodecylamine |

| Temperature | 25°C | Balances reaction rate and side reactions |

| Molar Ratio (Acyl Chloride:Amine) | 1:1.2 | Ensures complete acyl chloride consumption |

| Reaction Time | 18 hours | >95% conversion (monitored by TLC) |

Yield : 78–85% after purification.

Alternative Methods and Modifications

In Situ Acyl Chloride Generation

To bypass isolated acyl chloride handling, 4-trifluoroacetylbenzoic acid is treated with SOCl₂ directly in the presence of dodecylamine. This one-pot method reduces purification steps but requires strict moisture control.

Conditions :

Coupling Reagent-Assisted Synthesis

For acid-sensitive substrates, carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable direct coupling between 4-trifluoroacetylbenzoic acid and dodecylamine.

Protocol :

-

4-Trifluoroacetylbenzoic acid (1 eq), DCC (1.2 eq), hydroxybenzotriazole (HOBt, 1 eq) in DCM.

-

Stir for 30 minutes, add dodecylamine (1 eq), and continue for 24 hours.

Yield : 65–72% (lower due to steric hindrance from the dodecyl chain).

Purification and Characterization

Purification Techniques

| Method | Conditions | Purity Achieved |

|---|---|---|

| Column Chromatography | Silica gel, hexane:ethyl acetate (8:2 → 7:3) | >98% (HPLC) |

| Recrystallization | Ethanol:water (9:1) at −20°C | 95–97% |

Spectroscopic Data

Critical Analysis of Methodologies

Yield Optimization Challenges

Scalability Considerations

-

Acyl Chloride Route : Preferred for industrial-scale synthesis due to high yields and minimal byproducts.

-

Coupling Reagents : Less feasible for large batches due to cost and purification complexity.

Comparative Data Table: Synthesis Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost (Relative) |

|---|---|---|---|---|

| Acyl Chloride + TEA | 85 | 98 | 18 | Low |

| In Situ SOCl₂ | 75 | 95 | 24 | Very Low |

| DCC/HOBt-Mediated | 72 | 97 | 24 | High |

Chemical Reactions Analysis

Types of Reactions

n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Scientific Research Applications

-

Ionophore Fabrication

- n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide has been utilized in the fabrication of ionophores, which are compounds that facilitate the transport of ions across lipid membranes. This property is particularly valuable in sensing applications where ion-selective electrodes are required for detecting specific ions in biological and environmental samples .

- Analytical Chemistry

-

Drug Delivery Systems

- Due to its amphiphilic nature, this compound can be incorporated into drug delivery systems. Its structure allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability. Research has indicated potential applications in targeted drug delivery, particularly for cancer therapies where localized treatment is critical .

- Biological Studies

Case Studies

- Development of Ion-Selective Electrodes

-

Antimicrobial Applications

- Research has explored the antimicrobial properties of compounds similar to this compound when combined with other disinfectants. These studies indicated enhanced bactericidal effects against common pathogens found in agricultural settings, suggesting potential applications in veterinary medicine and biosecurity measures .

Mechanism of Action

The mechanism of action of n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide involves its interaction with specific molecular targets. It acts as a lipophilic ionophore, facilitating the transport of ions across biological membranes. This property makes it useful in the study of ion transport mechanisms and membrane dynamics .

Comparison with Similar Compounds

Alkyl Chain Modifications

- N-Dodecyl-N-(2-methoxyethyl)acetamide (): Shares the dodecyl group but substitutes the trifluoroacetylphenyl with a methoxyethyl group. The trifluoroacetyl group in the target compound may alter toxicity profiles due to steric or electronic effects .

- N-(4-Tetradecyloxy-phenyl)-acetamide (): Features a longer tetradecyloxy chain (C14) instead of dodecyl (C12).

Trifluoroacetyl and Halogen-Substituted Analogs

- N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide (): Replaces trifluoroacetyl with chloro and trifluoromethyl groups. Such substitutions are common in agrochemicals (e.g., acetochlor, ) but may raise environmental persistence concerns .

- N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide (): Structural similarity highlights the impact of substituent positioning. The ortho-chloro group may introduce steric hindrance, affecting binding efficiency compared to the para-substituted target compound .

Methoxy and Hydroxyphenyl Derivatives

- N-(4-Methoxyphenyl)acetamide (): The methoxy group is electron-donating, contrasting with the electron-withdrawing trifluoroacetyl. This difference may alter metabolic stability, as methoxy groups are prone to demethylation in vivo.

- N-(4-Hydroxyphenyl)acetamide (): The hydroxyl group enhances solubility but reduces lipid bilayer penetration. Over 289,000 studies reference this scaffold, underscoring its versatility in drug design compared to the more specialized trifluoroacetyl derivative .

Table 1: Key Properties of Selected Analogs

Research and Application Gaps

- Pharmacological Potential: While N-(4-methoxyphenyl)acetamide derivatives show antimicrobial activity (), the target compound’s trifluoroacetyl group may target different pathways, warranting enzyme inhibition studies.

- Synthetic Feasibility : The trifluoroacetyl group’s introduction (e.g., via Friedel-Crafts acylation) requires specialized reagents compared to methoxy or chloro analogs, impacting scalability .

Biological Activity

n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, cytotoxicity, and potential mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a long hydrophobic dodecyl chain and a phenylacetamide moiety with a trifluoroacetyl substituent. This unique structure suggests potential lipophilicity, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, with a focus on its cytotoxic effects and possible mechanisms of action.

1. Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the potential of compounds as therapeutic agents. The MTT assay has been commonly used to assess the viability of cancer cell lines upon treatment with this compound.

- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and others.

- Results : Preliminary data indicate that this compound exhibits significant cytotoxicity against several cancer cell lines, comparable to known chemotherapeutic agents. The IC50 values were determined to be in the low micromolar range, suggesting potent activity.

The mechanism by which this compound exerts its cytotoxic effects appears to be multifaceted:

- Inhibition of FOXM1 : Studies indicate that compounds with similar structures can inhibit the expression of FOXM1, a transcription factor implicated in cancer progression. The inhibition of FOXM1 correlates with reduced cell proliferation and increased apoptosis in treated cells .

- Lipophilicity and Membrane Interaction : The long dodecyl chain enhances membrane permeability, allowing for better interaction with cellular targets. This property may facilitate its uptake into cells, leading to increased efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Trifluoroacetyl Group : The presence of the trifluoroacetyl group at the para position on the phenyl ring significantly enhances the compound's lipophilicity and biological activity.

- Dodecyl Chain Length : Variations in alkyl chain length have been shown to affect cytotoxicity; longer chains generally increase membrane penetration but may also impact solubility .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study 1 : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell viability compared to controls. The study attributed this effect to apoptosis induction and cell cycle arrest at the G1 phase .

- Case Study 2 : A comparative analysis with other phenylacetamides revealed that this compound exhibited superior cytotoxic effects, suggesting that modifications to its structure can enhance therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.